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molecular formula C15H11NO B2791351 Naphthalen-2yl(1H-pyrrol-3-yl)methanone CAS No. 220968-60-5

Naphthalen-2yl(1H-pyrrol-3-yl)methanone

Cat. No. B2791351
M. Wt: 221.259
InChI Key: NKQDJPURKURBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06573267B2

Procedure details

Into a flask was placed 46 g (0.12 mole) of 3-(2-naphthalenoyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole, 250 mL of 1,4-dioxane and 59.8 mL (0.18 mole) of 3 N NaOH. The reaction mixture was stirred overnight after which Et2O and water were added. The organics were separated off, washed with water, brine and dried (Na2SO4). Evaporation of the solvent in vacuo and crystallization from toluene gave 13.5 g of (51%) 3-(2-naphthalenoyl)-1H-pyrrole. mp134-136° C. CIMS m/z 223 (MH+). 1H NMR (300 MHz, CDCl3) δ 8.35 (Ar, 1H); 7.9 (Ar, 4H); 7.7 (Ar, 1H); 7.5 (Ar, 2H); 7.4 (Ar, 1H); 6.85 (Ar, 1H).
Name
3-(2-naphthalenoyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
59.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([C:13]1[CH:17]=[CH:16][N:15](S(C2C=CC(C)=CC=2)(=O)=O)[CH:14]=1)=[O:12].O1CCOCC1.[OH-].[Na+].CCOCC>O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]([C:13]1[CH:17]=[CH:16][NH:15][CH:14]=1)=[O:12] |f:2.3|

Inputs

Step One
Name
3-(2-naphthalenoyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole
Quantity
46 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)C1=CN(C=C1)S(=O)(=O)C1=CC=C(C=C1)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
59.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a flask was placed
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organics were separated off
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and crystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)C1=CNC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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